N-(4-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide N-(4-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9837466
InChI: InChI=1S/C17H16FN5O2/c1-12(24)22(2)14-7-9-16(10-8-14)25-11-17-19-20-21-23(17)15-5-3-13(18)4-6-15/h3-10H,11H2,1-2H3
SMILES: CC(=O)N(C)C1=CC=C(C=C1)OCC2=NN=NN2C3=CC=C(C=C3)F
Molecular Formula: C17H16FN5O2
Molecular Weight: 341.34 g/mol

N-(4-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide

CAS No.:

Cat. No.: VC9837466

Molecular Formula: C17H16FN5O2

Molecular Weight: 341.34 g/mol

* For research use only. Not for human or veterinary use.

N-(4-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide -

Specification

Molecular Formula C17H16FN5O2
Molecular Weight 341.34 g/mol
IUPAC Name N-[4-[[1-(4-fluorophenyl)tetrazol-5-yl]methoxy]phenyl]-N-methylacetamide
Standard InChI InChI=1S/C17H16FN5O2/c1-12(24)22(2)14-7-9-16(10-8-14)25-11-17-19-20-21-23(17)15-5-3-13(18)4-6-15/h3-10H,11H2,1-2H3
Standard InChI Key SKUZQFUTIMNSIO-UHFFFAOYSA-N
SMILES CC(=O)N(C)C1=CC=C(C=C1)OCC2=NN=NN2C3=CC=C(C=C3)F
Canonical SMILES CC(=O)N(C)C1=CC=C(C=C1)OCC2=NN=NN2C3=CC=C(C=C3)F

Introduction

N-(4-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide is a complex organic compound featuring a tetrazole ring, a methoxy group, and a fluorophenyl substituent. This compound is structurally similar to N-(4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide but differs in the halogen atom attached to the phenyl ring, with fluorine instead of bromine. The presence of these functional groups suggests potential biological activity and reactivity, making it a candidate for further research in medicinal chemistry.

Biological Activity and Potential Applications

Compounds containing tetrazole rings are often associated with diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. The fluorophenyl group in N-(4-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide may enhance its interaction with specific biological targets, potentially leading to therapeutic effects.

Comparison with Related Compounds

Compound NameStructural FeaturesUnique Aspects
N-(4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamideTetrazole ring, bromophenyl groupPotential pharmacological properties due to bromine substitution
N-(4-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)acetamideTetrazole ring, fluorophenyl groupExhibits distinct biological activity due to fluorine substitution
2-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}-1H-isoindole-1,3(2H)-dioneTetrazole ring, isoindole corePotential therapeutic properties due to isoindole structure

This comparison highlights the unique structural features of each compound and their potential implications for biological activity.

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